molecular formula C9H13N3O2S B8721752 4-(Isopropylamino)-2-(methylthio)pyrimidine-5-carboxylic Acid CAS No. 76360-88-8

4-(Isopropylamino)-2-(methylthio)pyrimidine-5-carboxylic Acid

Cat. No.: B8721752
CAS No.: 76360-88-8
M. Wt: 227.29 g/mol
InChI Key: IPIYOTSHMSSGLY-UHFFFAOYSA-N
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Description

4-(Isopropylamino)-2-(methylthio)pyrimidine-5-carboxylic Acid is a useful research compound. Its molecular formula is C9H13N3O2S and its molecular weight is 227.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

76360-88-8

Molecular Formula

C9H13N3O2S

Molecular Weight

227.29 g/mol

IUPAC Name

2-methylsulfanyl-4-(propan-2-ylamino)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H13N3O2S/c1-5(2)11-7-6(8(13)14)4-10-9(12-7)15-3/h4-5H,1-3H3,(H,13,14)(H,10,11,12)

InChI Key

IPIYOTSHMSSGLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=NC=C1C(=O)O)SC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5.0 g (19.6 mmol) of ethyl 4-(isopropylamino)-2-(methylthio)pyrimidine-5-carboxylate in 20 mL of ethanol is added a solution of 0.8 g (20.6 mmol) of sodium hydroxide in 30 mL of water. The reaction suspension is stirred at room temperature overnight. The reaction solution is diluted with 100 mL of water and washed twice with diethyl ether. The aqueous phase is neutralized with 20.6 mL of 1N HCl. The precipitate is filtered and washed twice with water, dried under vacuum at 70° C. to give 4.0 g (90%) of the title compound: mp 202-203° C. (dec).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
90%

Synthesis routes and methods II

Procedure details

In a round-bottomed flask ethyl 4-(isopropylamino)-2-(methylthio)pyrimidine-5-carboxylate (10.97 g, 43.0 mmol) was dissolved in ethanol (150 mL) followed by the addition of aqueous sodium hydroxide solution (1M, 129 ml, 129 mmol). The resulting mixture was stirred overnight at room temperature and then the solvent was evaporated under reduced pressure. Aqueous citric acid solution (2M, 129 ml, 258 mmol) was slowly added and the resulting mixture was stirred for 0.5 h at room temperature. The suspension was filtered and the solids were washed twice with water (2×50 mL) and then dried in the vacuum oven at 45° C. overnight to afford 4-(isopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid (8.38 g, 36.9 mmol, 86% yield); MS (ESI) m/z 228.4 [M+1]+.
Quantity
10.97 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
129 mL
Type
reactant
Reaction Step Two
Quantity
129 mL
Type
reactant
Reaction Step Three

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